molecular formula C9H6O3 B1585439 3-Methylphthalic anhydride CAS No. 4792-30-7

3-Methylphthalic anhydride

Cat. No.: B1585439
CAS No.: 4792-30-7
M. Wt: 162.14 g/mol
InChI Key: TWWAWPHAOPTQEU-UHFFFAOYSA-N
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Description

3-Methylphthalic anhydride, also known as 4-methyl-2-benzofuran-1,3-dione, is an organic compound with the molecular formula C9H6O3. It is a derivative of phthalic anhydride, where a methyl group is substituted at the third position of the aromatic ring. This compound is typically found in the form of white to pale yellow crystals or powder and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphthalic anhydride can be achieved through several methods. One common approach involves the oxidation of 3-methylphthalic acid using dehydrating agents such as acetic anhydride or sulfuric acid. Another method includes the catalytic oxidation of 3-methyl-o-xylene in the presence of a vanadium pentoxide catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methyl-o-xylene. This process involves the use of air or oxygen in the presence of a catalyst, typically vanadium pentoxide, at elevated temperatures. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylphthalic anhydride has a wide range of applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the synthesis of drug molecules and as a building block for medicinal chemistry.

    Industry: Applied in the production of plasticizers, resins, and coatings

Comparison with Similar Compounds

Uniqueness: 3-Methylphthalic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the third position influences its chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-methyl-2-benzofuran-1,3-dione
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InChI

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAWPHAOPTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID0063606
Record name 1,3-Isobenzofurandione, 4-methyl-
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Molecular Weight

162.14 g/mol
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CAS No.

4792-30-7, 30140-42-2
Record name 3-Methylphthalic anhydride
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Record name 4-Methyl-1,3-isobenzofurandione
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Record name 1,3-Isobenzofurandione, methyl-
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Record name 3-Methylphthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-methyl-
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Record name 3-methylphthalic anhydride
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Synthesis routes and methods

Procedure details

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-methylisoindoline-1,3-dione was prepared by the procedure of Example 8 from 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.4 g, 5.0 mmol) and 3-methylphthalic anhydride (810 mg, 5.0 mmol) in acetic acid (15 mL) to afford 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-methylphthalic anhydride (590 mg, 3.7 mmol). The product was obtained as a white solid (1.78 g, 85% yield); mp, 143.0-145.0° C.; 1H NMR (CDCl3) δ 1.46 (t, J=7.0 Hz, 3H, CH3), 2.67 (s, 3H, CH3), 2.83 (s, 3H, CH3), 3.79 (dd, J=4.8, 14.5 Hz, 1H, CHH), 3.85 (s, CH, CH3), 4.11 (q, J=7.0 Hz, 2H, CH2), 4.54 (dd, J=9.8, 14.5 Hz, 1H, CHH), 5.89 (dd, J=4.8, 9.9 Hz, 1H, NCH), 6.81-6.85 (m, 1H, Ar), 7.65 (d, J=7.5 Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.65, 17.54, 41.49, 48.63, 54.89, 55.89, 64.44, 111.36, 112.48, 120.44, 121.17, 128.24, 129.69, 132.00, 133.69, 136.63, 138.29, 148.51, 149.55, 167.99, 168.46; Anal Calcd for C21H23NO6S: C, 60.42; H, 5.55; N, 3.36. Found: C, 60.68; H, 5.40; N, 3.15.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 3-methylphthalic anhydride?

A1: this compound is a key building block for synthesizing various compounds. One prominent application is in producing diesters, which can serve as alternative plasticizers []. Additionally, it acts as a precursor in synthesizing derivatives of kermesic and isokermesic acids, natural dyes found in insects [].

Q2: How is the kinetics of this compound's reactions typically studied?

A2: Researchers successfully employed Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) as an inline analytical technique to investigate the kinetics of this compound esterification with 2-ethylhexanol []. This method, coupled with chemometric modeling like Indirect Hard Modeling (IHM), allows for real-time monitoring and characterization of the reaction progression.

Q3: Can you describe a specific reaction involving this compound and its kinetic parameters?

A3: The acid-catalyzed esterification of this compound with 2-ethylhexanol is a two-step process. The second esterification step, considered the rate-limiting step, exhibits pseudo-first-order kinetics concerning monoester formation. The activation energy for this step was determined to be 79.5 kJ mol-1 [].

Q4: How does the structure of this compound influence its reactivity?

A4: The molecule of this compound exhibits a non-planar structure, with a slight dihedral angle between the benzene ring and the fused five-membered heterocyclic ring. This structural feature, along with distortions in the benzene ring bond angles caused by the heterocyclic ring, influences the compound's reactivity [].

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved synthesis method involves the Diels-Alder reaction of 2-methylfuran and maleic anhydride. Subsequent hydrogenation and tandem catalytic aromatization using a combination of zeolite H-Y and Pd/C yield this compound, alongside other aromatic byproducts like o- and m-toluic acid [].

Q6: How does the choice of catalyst system influence product selectivity in the synthesis of this compound?

A6: Research shows that the acidity and textural properties of the solid acid catalyst significantly impact product selectivity during the aromatization of the hydrogenated Diels-Alder adduct of 2-methylfuran and maleic anhydride []. For instance, a balanced catalyst acidity and porosity, achievable by tuning the ratio of strong to total acid sites and the mesopore volume in zeolite H-Y, favors this compound formation.

Q7: Can the decarboxylation byproduct formation be minimized during this compound synthesis?

A7: Yes, optimizing the catalyst system can effectively suppress decarboxylation. For example, strategically adjusting the zeolite-to-Pd/C ratio enables efficient coupling of dehydration and dehydrogenation steps, leading to a higher yield of this compound relative to total aromatic products [].

Q8: How can the dielectric properties of polymers derived from this compound be studied?

A8: Impedance measurements provide valuable insights into the dielectric properties and curing kinetics of epoxy resins, including those formed using this compound as a curing agent. Researchers have employed this method, using a thin layer of the curing resin between capacitor plates, to characterize the evolving dielectric behavior of the material during the curing process [].

Q9: Are there alternative uses for this compound in polymer chemistry beyond epoxy resins?

A9: this compound serves as a starting material for synthesizing oligomers containing luminol-like structures. These oligomers, while exhibiting significantly lower chemiluminescence efficiency than luminol itself, offer insights into the impact of chromophore proximity on luminescence properties [].

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